molecular formula C14H15NO5S B2364594 2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 927973-63-5

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid

Cat. No.: B2364594
CAS No.: 927973-63-5
M. Wt: 309.34
InChI Key: AWBVQATVMBXAEM-UHFFFAOYSA-N
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Description

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that features a thiazole ring substituted with a trimethoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the thiazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile pharmacophore with applications in various fields .

Biological Activity

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 927973-63-5) is a synthetic organic compound notable for its thiazole ring and trimethoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a thiazole ring substituted with a 3,4,5-trimethoxyphenyl moiety and an acetic acid group. Its unique configuration contributes to its biological activity.

PropertyDescription
IUPAC Name This compound
Molecular Formula C14H15NO5S
Molecular Weight 305.34 g/mol
CAS Number 927973-63-5

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This disruption affects microtubule dynamics and leads to apoptosis in cancer cells .
  • IC50 Values : In studies involving thiazole derivatives, some compounds demonstrated IC50 values in the low micromolar to nanomolar range against human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast carcinoma) .

Case Studies

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The most potent derivative showed IC50 values ranging from 1.7 to 38 nM across six cell lines .
    CompoundCell LineIC50 (nM)
    3eA5491.7
    3eMCF-738
    CA-4 (control)A549<10
  • Comparative Analysis : In comparative studies with other thiazole derivatives like 2-aminothiazoles, the compound exhibited varying degrees of potency. For example, it was found to be significantly more effective against HT-29 cells compared to other derivatives .

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may also possess antioxidant activities. For instance, certain derivatives have shown promising results in reducing oxidative stress markers in vitro .

Properties

IUPAC Name

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-18-10-4-8(5-11(19-2)13(10)20-3)14-15-9(7-21-14)6-12(16)17/h4-5,7H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBVQATVMBXAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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